Cas no 501697-53-6 (4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride)
4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(3,5-DICHLOROPHENOXY)BENZENESULFONYL CHLORIDE
- 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride
- AS-45244
- 501697-53-6
- F1909-1628
- MFCD01631866
- Benzenesulfonyl chloride, 4-(3,5-dichlorophenoxy)-
- CS-0072115
- AKOS005898451
- AR1961
- [4-(3,5-dichlorophenoxy)phenyl]sulphonyl chloride
- SCHEMBL4829227
- 4-(3,5-Dichlorophenoxy)benzene-1-sulfonylchloride
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- MDL: MFCD01631866
- Inchi: 1S/C12H7Cl3O3S/c13-8-5-9(14)7-11(6-8)18-10-1-3-12(4-2-10)19(15,16)17/h1-7H
- InChI Key: ZHZQQEVNPGGWMJ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)OC1C=C(C=C(C=1)Cl)Cl)(=O)=O
Computed Properties
- Exact Mass: 335.918148Da
- Monoisotopic Mass: 335.918148Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 422.9±45.0°C at 760 mmHg
4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D241296-100mg |
4-(3,5-Dichlorophenoxy)benzenesulfonyl Chloride |
501697-53-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D241296-500mg |
4-(3,5-Dichlorophenoxy)benzenesulfonyl Chloride |
501697-53-6 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D241296-1g |
4-(3,5-Dichlorophenoxy)benzenesulfonyl Chloride |
501697-53-6 | 1g |
$ 570.00 | 2022-06-05 | ||
| AstaTech | AR1961-0.25/G |
4-(3,5-DICHLOROPHENOXY)BENZENESULFONYL CHLORIDE |
501697-53-6 | 95% | 0.25g |
$200 | 2023-09-16 | |
| AstaTech | AR1961-1/G |
4-(3,5-DICHLOROPHENOXY)BENZENESULFONYL CHLORIDE |
501697-53-6 | 95% | 1g |
$439 | 2023-09-16 | |
| AstaTech | AR1961-5/G |
4-(3,5-DICHLOROPHENOXY)BENZENESULFONYL CHLORIDE |
501697-53-6 | 95% | 5g |
$1297 | 2023-09-16 | |
| abcr | AB234699-250 mg |
[4-(3,5-Dichlorophenoxy)phenyl]sulphonyl chloride; . |
501697-53-6 | 250 mg |
€327.50 | 2023-07-20 | ||
| abcr | AB234699-1 g |
[4-(3,5-Dichlorophenoxy)phenyl]sulphonyl chloride; . |
501697-53-6 | 1 g |
€738.30 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142755-250mg |
4-(3,5-Dichlorophenoxy)benzene-1-sulfonyl chloride |
501697-53-6 | 97% | 250mg |
¥1618.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142755-1g |
4-(3,5-Dichlorophenoxy)benzene-1-sulfonyl chloride |
501697-53-6 | 97% | 1g |
¥3732.00 | 2024-05-11 |
4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride Suppliers
4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride
4-(3,5-Dichlorophenoxy)benzene-1-sulfonyl chloride (CAS No. 501697-53-6)
The compound 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride (CAS No. 501697-53-6) is a highly reactive and versatile chemical entity with significant applications in organic synthesis and material science. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a dichlorophenoxy substituent. The sulfonyl chloride group (-SO₂Cl) is a well-known electrophilic moiety, making this compound highly valuable in various nucleophilic substitution reactions. The presence of the 3,5-dichlorophenoxy group further enhances its reactivity and selectivity in specific chemical transformations.
Recent studies have highlighted the potential of 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride in the synthesis of advanced materials, particularly in the development of high-performance polymers and coatings. Researchers have demonstrated that this compound can serve as an effective building block for constructing sulfonamide-based polymers, which exhibit excellent thermal stability and mechanical properties. These polymers have shown promise in applications such as aerospace materials and electronic devices, where durability under extreme conditions is critical.
In addition to its role in polymer synthesis, 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride has also been explored in the field of drug discovery. The sulfonyl chloride group is often utilized in medicinal chemistry to introduce bioisosteric replacements or to modify the pharmacokinetic properties of drug candidates. Recent research has focused on its application as an intermediate in the synthesis of sulfonamide-containing drugs, which are known for their diverse biological activities, including anti-inflammatory and antiviral effects.
The synthesis of 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride typically involves a multi-step process that begins with the preparation of the corresponding phenol derivative. The introduction of the sulfonyl chloride group is achieved through a Friedel-Crafts sulfonation reaction or other similar methods. The choice of synthetic pathway depends on the desired regioselectivity and scalability of the process. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The reactivity of 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride is influenced by both its electronic and steric properties. The electron-withdrawing effect of the sulfonyl chloride group increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property has been exploited in various cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as an efficient coupling partner for aryl halides. Recent studies have demonstrated that this compound can also participate in palladium-catalyzed coupling reactions under mild conditions, further expanding its utility in organic synthesis.
Another area where 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride has shown significant potential is in the development of advanced sensors and electronic materials. Its ability to form stable sulfonamides with a wide range of amines makes it an ideal candidate for constructing functional materials with tailored electronic properties. For instance, researchers have reported the use of this compound in the synthesis of conducting polymers that exhibit high charge carrier mobility and excellent electrochemical stability.
In conclusion, 4-(3,5-dichlorophenoxy)benzene-1-sulfonyl chloride (CAS No. 501697-53-6) is a versatile and valuable chemical entity with a wide range of applications across various fields. Its unique structure and reactivity make it an essential building block in organic synthesis, drug discovery, and materials science. With ongoing advancements in synthetic methodologies and materials engineering, this compound is expected to play an increasingly important role in driving innovation across these disciplines.
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